molecular formula C12H18N2O B019375 HET0016 CAS No. 339068-25-6

HET0016

Numéro de catalogue B019375
Numéro CAS: 339068-25-6
Poids moléculaire: 206.28 g/mol
Clé InChI: LYNOGBKNFIHKLE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine, often referred to as HET0016 in scientific literature, involves specific reactions that yield this compound as a selective inhibitor of the enzyme responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE). This process has been detailed in studies focusing on its inhibitory effects on cytochrome P450 isoforms involved in arachidonic acid metabolism (Seki et al., 2005).

Molecular Structure Analysis

Research on compounds structurally related to N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine highlights the importance of the molecular structure in determining their biological activity and interaction with enzymes. The molecular structure, characterized by specific functional groups and spatial configuration, plays a crucial role in its selectivity and potency as an enzyme inhibitor. Studies on isostructural compounds provide insights into the structural requirements for enzyme inhibition (Trilleras et al., 2009).

Chemical Reactions and Properties

N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine participates in various chemical reactions, primarily as an inhibitor in enzymatic processes. Its inhibitory activity on cytochrome P450 enzymes, specifically those involved in the production of 20-HETE, is a result of its chemical properties. The compound acts as a selective, non-competitive, and irreversible inhibitor, demonstrating its specific interaction with these enzymes and its potential for targeting specific pathways in biological systems (Seki et al., 2005).

Physical Properties Analysis

The physical properties of N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine, such as solubility and stability, are essential for its application in biological studies and potential therapeutic use. Developing water-soluble formulations of the compound, as explored in studies, allows for its intravenous administration and study in biological contexts, highlighting the importance of physical property modification for biomedical applications (Mu et al., 2008).

Chemical Properties Analysis

The chemical properties of N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine, including its reactivity and interaction with biological molecules, underpin its role as a pharmacological agent. Its selective inhibition of specific cytochrome P450 enzymes is a direct consequence of its chemical structure and properties, which enable it to interact selectively with these enzymes and modulate their activity (Seki et al., 2005).

Applications De Recherche Scientifique

Neurosciences : Neuroprotection dans les lésions cérébrales traumatiques

HET0016 a été étudié pour ses effets neuroprotecteurs dans des modèles de lésions cérébrales traumatiques (LCT). Il a été démontré qu'il atténuait la neuroinflammation et améliorait les déficits neurologiques dans un modèle de LCT juvénile chez le rat . Le composé a été utilisé pour créer un liposome chargé de promédicament sensible aux espèces réactives de l'oxygène, qui a démontré une biosécurité améliorée et la capacité de traverser la barrière hémato-encéphalique par rapport à this compound seul .

Oncologie : Traitement du cancer du sein

Dans le domaine de l'oncologie, this compound aurait diminué les facteurs pro-angiogéniques et inhibé la croissance du cancer du sein triple négatif chez la souris . Il agit comme un inhibiteur sélectif de la synthèse de 20-HETE, qui est connue pour induire des réponses mitogéniques dans les cellules cancéreuses .

Recherche cardiovasculaire : Régulation de la fonction vasculaire

This compound est connu pour ses puissants effets inhibiteurs sur les enzymes de synthèse de la 20-HETE, qui jouent un rôle dans la régulation de la fonction vasculaire rénale et cérébrale . Il a été utilisé pour étudier l'impact de la 20-HETE sur la pression artérielle et l'inflammation vasculaire chez les rats hypertendus .

Pharmacologie : Métabolisme des médicaments et inhibition enzymatique

En pharmacologie, this compound a été utilisé pour étudier sa sélectivité dans l'inhibition des enzymes du cytochrome P450 responsables de la formation de la 20-HETE . Cela a des implications pour le métabolisme des médicaments et le développement d'agents thérapeutiques.

Neurologie : Hémorragie intracérébrale et ferroptose

La recherche en neurologie a exploré le rôle de this compound dans les lésions aiguës induites par l'hémorragie intracérébrale. Il a été constaté qu'il participait à la promotion de la ferroptose cellulaire, une forme de mort cellulaire, et son inhibition par this compound peut améliorer les déficits focaux et réduire le volume de la lésion .

Immunologie : Métastases et modulation immunitaire

This compound a été étudié pour ses effets sur les métastases pulmonaires du cancer du sein dans un modèle murin immunocompétent. Il a montré un potentiel dans la réduction du volume tumoral et des métastases pulmonaires, ainsi que la diminution de l'expression des cytokines pro-inflammatoires et des facteurs de croissance .

Mécanisme D'action

Target of Action

HET0016, also known as N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide or N-hydroxy-N’-(4-butyl-2-methylphenyl)formamidine, is a potent and selective inhibitor of the biosynthesis of 20-hydroxyeicosatetraenoic acid (20-HETE) acting via inhibition of CYP4A . The primary targets of this compound are the enzymes of the CYP4A and CYP4F families .

Mode of Action

This compound selectively inhibits the synthesis of 20-HETE by interacting with its targets, the CYP4A and CYP4F enzymes . This interaction results in the inhibition of angiogenesis and tumor growth .

Biochemical Pathways

The arachidonic acid pathway metabolite 20-HETE contributes to ischemia/reperfusion brain injury . Inhibition of 20-HETE formation by this compound can protect the brain from global ischemia . It has also been shown to inhibit the p38 MAPK signaling pathway .

Pharmacokinetics

This compound has a hydrophobic nature, which limits its full potential . An improved intravenous formulation of this compound with hpßcd has been generated to facilitate its application . This formulation demonstrated good biosafety and could pass through the blood-brain barrier .

Result of Action

This compound has been shown to inhibit angiogenesis and tumor growth . It can also protect the immature brain from traumatic brain injury (TBI) . In comparison with this compound, the prodrug-loaded liposomes better inhibited inflammation and improved neuronal degeneration, which further led to lesion volume reduction, upgraded behavioral task performance, and ameliorated the degree of TBI impairment .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of reactive oxygen species can facilitate the application of this compound in protection from TBI . The prodrug-loaded liposomes designed for this compound are responsive to reactive oxygen species .

Orientations Futures

HET0016 has shown promise in the treatment of cerebral ischemia-reperfusion injury and its potential uses in other applications warrant further investigation . Its role in the regulation of microRNAs and its impact on cellular apoptosis could be areas of future research .

Propriétés

IUPAC Name

N'-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-3-4-5-11-6-7-12(10(2)8-11)13-9-14-15/h6-9,15H,3-5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNOGBKNFIHKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)N=CNO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369449
Record name N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

339068-25-6
Record name N-Hydroxy-N'-(4-butyl-2-methylphenyl)formamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339068256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine
Reactant of Route 2
Reactant of Route 2
N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine
Reactant of Route 3
Reactant of Route 3
N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine
Reactant of Route 4
N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine
Reactant of Route 5
Reactant of Route 5
N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine
Reactant of Route 6
Reactant of Route 6
N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine

Q & A

Q1: What is the primary target of HET0016?

A1: this compound is a potent and selective inhibitor of the CYP4A enzyme family. [, , , ]

Q2: How does this compound interact with CYP4A enzymes?

A2: this compound acts as a noncompetitive, irreversible inhibitor of CYP4A enzymes. [, , ] This means that it binds to the enzyme at a site other than the active site, preventing the enzyme from functioning properly.

Q3: What are the downstream effects of CYP4A inhibition by this compound?

A3: Inhibition of CYP4A enzymes by this compound primarily leads to a decrease in the synthesis of 20-HETE, a potent vasoconstrictor. [, , , , ] This reduction in 20-HETE levels has been linked to a variety of effects, including:

  • Reduced tumor growth: By inhibiting 20-HETE, this compound can suppress tumor growth in models of glioma, gliosarcoma, and breast cancer. [, , , , , , ]
  • Improved outcomes after stroke and TBI: this compound has shown promise in reducing brain damage and improving functional outcomes after stroke and traumatic brain injury (TBI), potentially by reducing vasoconstriction and inflammation. [, , , , , ]
  • Blood pressure regulation: this compound can influence blood pressure, although its effects seem to be context-dependent. For instance, it can prevent or reverse hypertension in certain models, while promoting salt-sensitive hypertension in others. [, , , , ]
  • Neuroprotection: In models of neurodegenerative diseases like multiple sclerosis, this compound has shown potential to improve myelin sheath regeneration. []

Q4: Does this compound affect angiogenesis?

A4: While this compound can inhibit angiogenesis in some contexts, research suggests it does not completely halt this process. For example, this compound did not inhibit angiogenesis in a mouse model of intracerebral hemorrhage. []

Q5: How does this compound interact with other signaling pathways in the body?

A5: Research indicates that this compound can influence various signaling pathways:

  • MAPK Pathway: this compound has been shown to reduce the phosphorylation of p42/p44 MAPK and SAPK/JNK, suggesting interference with growth signaling pathways. [, ]
  • ERK1/2 Pathway: Evidence suggests this compound may exert protective effects against myocardial ischemia/reperfusion injury through its interaction with the ERK1/2 pathway. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C12H18N2O, and its molecular weight is 206.28 g/mol.

Q7: Are there any specific material compatibility or stability concerns with this compound?

A7: this compound exhibits limited aqueous solubility, which can hinder its in vivo administration. [, ]

Q8: How has this solubility issue been addressed in research?

A8: Researchers have explored the use of 2-hydroxypropyl-β-cyclodextrin (2-HPβCD) to formulate a water-soluble version of this compound, enhancing its suitability for in vivo applications. [, ]

Q9: What are the key considerations for the formulation of this compound?

A10: The formulation of this compound requires careful consideration due to its limited aqueous solubility. Strategies like complexation with cyclodextrins can enhance its solubility and bioavailability. [, ]

Q10: What analytical methods are commonly employed for the characterization and quantification of this compound?

A10: Common analytical techniques used to study this compound include:

    Q11: What preclinical models have been used to investigate the efficacy of this compound?

    A11: The efficacy of this compound has been explored in various preclinical models:

    • Rodent models of stroke and TBI: These models have shown the potential of this compound in reducing brain damage and improving functional outcomes. [, , , ]
    • Tumor models: this compound has demonstrated efficacy in reducing tumor growth in models of glioma, gliosarcoma, and breast cancer. [, , , , , , ]
    • Hypertension models: Studies using models of hypertension have provided insights into the complex role of this compound in blood pressure regulation. [, , , , ]

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.